molecular formula C11H12BrFN2O2 B13939109 N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B13939109
M. Wt: 303.13 g/mol
InChI Key: FOOCDJFRYDLAND-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C11H12BrFN2O2 and a molecular weight of 303.13 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a morpholine ring attached to the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

    Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and hydrogen peroxide are commonly used in these reactions.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .

Biological Activity

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring linked to a carboxamide group, with a bromine and fluorine substituent on the phenyl ring. This structural configuration is crucial for its biological activity, as the presence of halogens can enhance binding affinity to various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The bromine and fluorine atoms are known to increase the compound's binding affinity, potentially leading to significant enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in biochemical assays aimed at studying enzyme kinetics and inhibition mechanisms.
  • Protein-Ligand Interactions : The compound's ability to form strong interactions with amino acid residues enhances its selectivity for certain biological targets.

Antiparasitic Activity

Research has indicated that compounds similar in structure to this compound exhibit antiparasitic properties. For instance, modifications in the molecular structure can lead to enhanced activity against parasites by targeting specific metabolic pathways .

Anticancer Properties

The compound has shown promise in cancer research, particularly in studies evaluating its effects on cancer cell lines. For example, analogs have been tested for their ability to induce apoptosis in cancer cells, with some derivatives demonstrating significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionStrong inhibition observed in biochemical assays
AntiparasiticEnhanced activity observed against malaria models
AnticancerInduced apoptosis in MCF-7 and other cancer cell lines

Case Study: Enzyme Interaction

In a study evaluating enzyme interactions, this compound was tested against various enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O2/c12-8-1-2-10(9(13)7-8)14-11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCDJFRYDLAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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